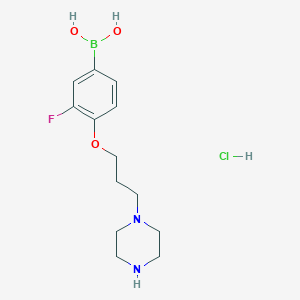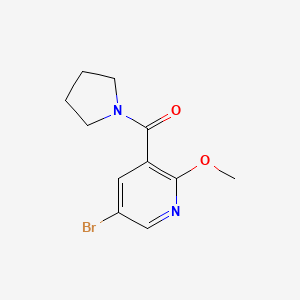
(5-Bromo-2-methoxy-pyridin-3-yl)-pyrrolidin-1-yl-methanone
Übersicht
Beschreibung
(5-Bromo-2-methoxy-pyridin-3-yl)-pyrrolidin-1-yl-methanone, commonly known as BMPM, is an organic compound that has been studied extensively due to its various applications in scientific research. This compound has a wide range of potential uses in laboratory experiments and has been used in a variety of research fields, including biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on compounds structurally related to "(5-Bromo-2-methoxy-pyridin-3-yl)-pyrrolidin-1-yl-methanone" often focuses on their synthesis and crystal structure analysis. For instance, studies have detailed the crystal and molecular structure analysis of related compounds, highlighting their synthesis, characterization by X-ray diffraction, and the intermolecular interactions that contribute to their stability and conformation (Lakshminarayana et al., 2009; Peng & Hou, 2008). These studies provide a foundation for understanding the structural characteristics of pyridine and pyrrolidine derivatives, which are crucial for their application in designing new molecules with desired properties.
Application in Heterocyclic ChemistryThe synthesis and application of pyridine and pyrrolidine derivatives in heterocyclic chemistry are significant areas of interest. Research has demonstrated methods for creating complex heterocyclic structures, which are valuable in medicinal chemistry and materials science (Nedolya et al., 2015). These methodologies enable the construction of molecules with specific functions and properties, leveraging the reactivity and structural attributes of compounds similar to "this compound."
Catalysis and Material Science
Compounds with pyridine and pyrrolidine moieties find applications in catalysis and material science. For example, the development of palladium complexes using iminopyridine ligands for selective ethylene dimerization showcases the utility of such compounds in catalytic applications (Nyamato et al., 2015). This research underscores the versatility of pyridine and pyrrolidine derivatives in synthesizing catalysts that can facilitate specific chemical reactions, contributing to advancements in synthetic chemistry and industrial processes.
Eigenschaften
IUPAC Name |
(5-bromo-2-methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-16-10-9(6-8(12)7-13-10)11(15)14-4-2-3-5-14/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTGOSDQGJUVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193348 | |
| Record name | Methanone, (5-bromo-2-methoxy-3-pyridinyl)-1-pyrrolidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1707583-16-1 | |
| Record name | Methanone, (5-bromo-2-methoxy-3-pyridinyl)-1-pyrrolidinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707583-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (5-bromo-2-methoxy-3-pyridinyl)-1-pyrrolidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



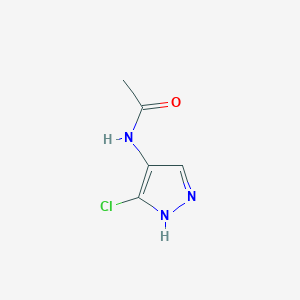

![3-Oxa-8-azabicyclo[3.2.1]octane oxalate](/img/structure/B1458606.png)
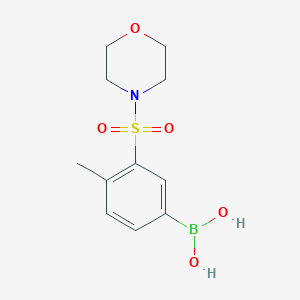
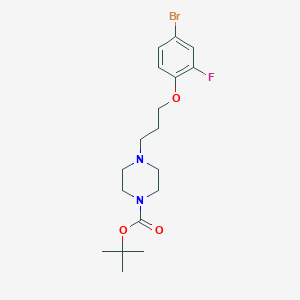
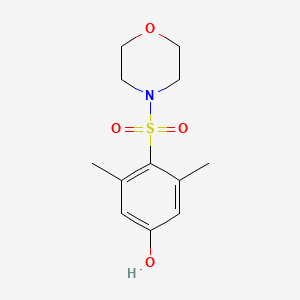
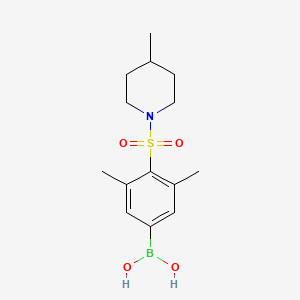
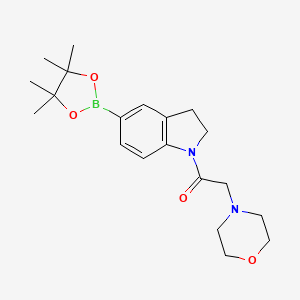

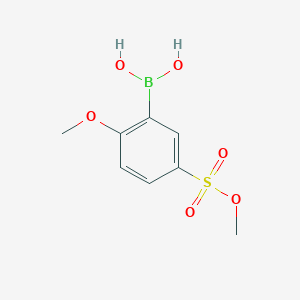
![4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine](/img/structure/B1458618.png)
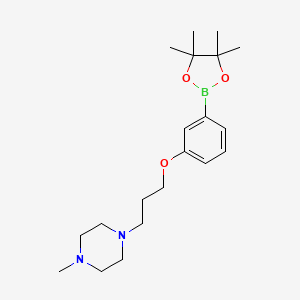
![methyl 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458620.png)
